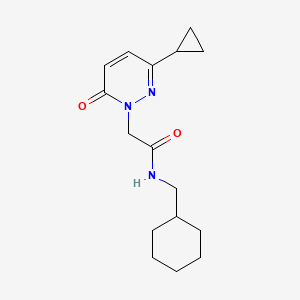

![molecular formula C23H23N5O2S B2971444 N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-38-4](/img/structure/B2971444.png)

N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about contains a 1,2,4-triazole and a thiazole ring. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to exhibit a wide range of biological activities and are used in drug discovery . Thiazoles are aromatic sulfur-nitrogen compounds that are also found in many biologically active substances .

Synthesis Analysis

Triazoles can be synthesized using various methods. One common method involves the [3+2] dipolar cycloaddition between azides and alkynes, a reaction known as the Huisgen cycloaddition . Thiazoles can be synthesized through the condensation of α-halomethylcarbonyl compounds and thioamides .Molecular Structure Analysis

Triazoles have unique structure and properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They can act as hydrogen-bond donors and acceptors, and can engage in dipole-dipole and π-stacking interactions .Chemical Reactions Analysis

The chemical reactivity of triazoles is influenced by the presence of the three nitrogen atoms in the ring. They can undergo a variety of reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. Their physical and chemical properties can be tuned by modifying the substituents on the triazole ring .Scientific Research Applications

Cyclocondensation Reactions

Cyclocondensation of certain thiazole and triazole precursors with oxalic acid derivatives has been explored, revealing pathways for synthesizing various heterocyclic compounds, potentially relevant for the development of new materials or drugs (Liu, Shih, & Hu, 1987).

Antiallergy Activity

N-(4-substituted-thiazolyl)oxamic acid derivatives exhibit significant antiallergy activity, highlighting the potential of structurally similar compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Cytotoxicity and Biomedical Applications

Studies on the cytotoxicity of poly(2-oxazolines) and related compounds offer insights into their potential biomedical applications, including drug delivery systems and immunobiology, due to their low cytotoxicity and immunosuppressive effects (Kronek et al., 2011).

Antibacterial Agents

The design, synthesis, and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents underline the potential of thiazole and triazole derivatives in combating bacterial infections, especially against resistant strains (Palkar et al., 2017).

Photoreactions and Chemical Stability

Photoreactions of thiazolyl and benzimidazole compounds, including the production of various photolysis products, offer valuable insights into the chemical stability and potential photodegradation pathways of similar compounds, which is critical for their application in light-sensitive formulations (Mahran, Sidky, & Wamhoff, 1983).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(10-14)20-26-23-28(27-20)19(13-31-23)7-8-24-21(29)22(30)25-18-11-15(2)9-16(3)12-18/h4-6,9-13H,7-8H2,1-3H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZKMNGDFPGIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)

![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)

![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)

![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)

![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2971374.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)

![8-(4-Methylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2971383.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)